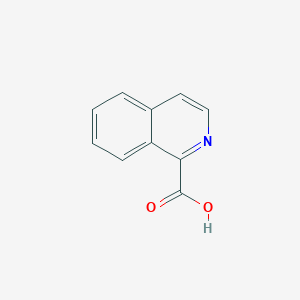![molecular formula C17H14N2OS B182626 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-01-4](/img/structure/B182626.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of thiazole compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and signal transduction. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemische Und Physiologische Effekte
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to modulate the activity of various enzymes involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and to identify the specific enzymes and signaling pathways that are targeted by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Another direction is to explore the potential therapeutic applications of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could focus on developing new derivatives of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide that exhibit improved biological activities and reduced cytotoxicity.
Synthesemethoden
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylisothiocyanate with benzoyl chloride in the presence of a base, or the reaction of 2-amino-4-methylthiazole with benzoyl chloride in the presence of a base. The yield of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
103966-01-4 |
|---|---|
Produktname |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(18-15)19-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20) |
InChI-Schlüssel |
PXHKIALRUYDGGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



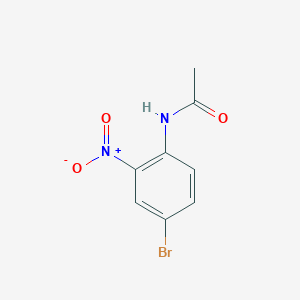
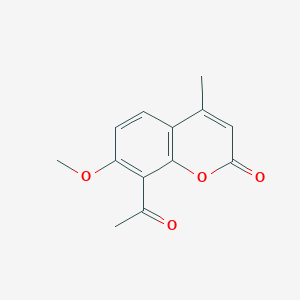
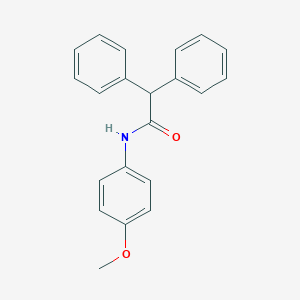
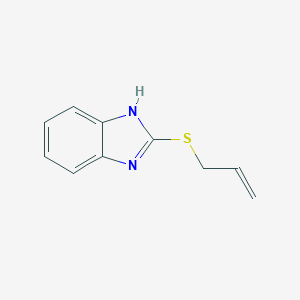
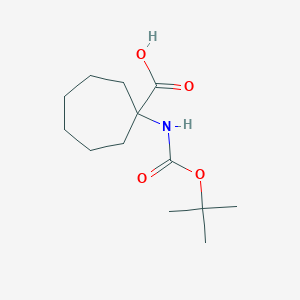
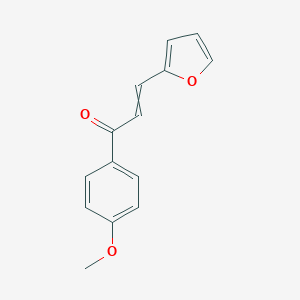
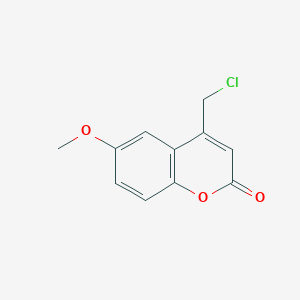
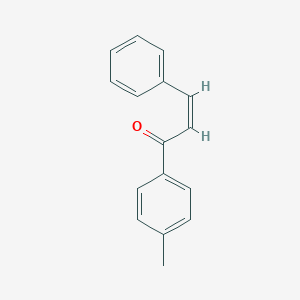


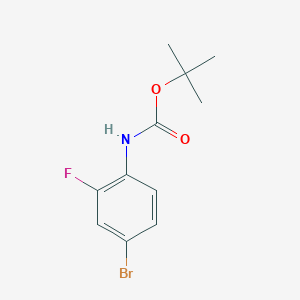

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
